molecular formula C12H18N2O2 B15499159 4-amino-N,N-diethyl-3-methoxybenzamide

4-amino-N,N-diethyl-3-methoxybenzamide

Cat. No.: B15499159
M. Wt: 222.28 g/mol
InChI Key: LBGYMPJWDGBPAD-UHFFFAOYSA-N
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Description

4-Amino-N,N-diethyl-3-methoxybenzamide is a small molecule compound with the molecular formula C12H18N2O2 and a molecular weight of 222.28 . It is a derivative of the benzamide class of organic compounds, which are characterized by a carboxamido substituent attached to a benzene ring . As a substituted benzamide, this chemical serves as a valuable building block and intermediate in medicinal chemistry and pharmaceutical research for the design and synthesis of novel bioactive molecules . Benzamide derivatives are frequently investigated for their potential interactions with various biological targets and have been explored in the context of developing agents for conditions such as viral infections and neurological disorders . Researchers utilize this compound to study structure-activity relationships and to create novel compounds for biochemical screening. The diethylamide and methoxy substitutions on the core benzamide structure offer specific steric and electronic properties that can be critical for modulating a compound's affinity and selectivity toward its target. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. CAS Number : 1566122-46-0 Molecular Formula : C12H18N2O2 Molecular Weight : 222.28 g/mol SMILES : O=C(N(CC)CC)C1=CC=C(N)C(OC)=C1

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

4-amino-N,N-diethyl-3-methoxybenzamide

InChI

InChI=1S/C12H18N2O2/c1-4-14(5-2)12(15)9-6-7-10(13)11(8-9)16-3/h6-8H,4-5,13H2,1-3H3

InChI Key

LBGYMPJWDGBPAD-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=CC(=C(C=C1)N)OC

Origin of Product

United States

Q & A

Q. What are the standard synthetic routes for 4-amino-N,N-diethyl-3-methoxybenzamide, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves coupling 3-methoxy-4-aminobenzoic acid derivatives with diethylamine under amidation conditions. Key steps include:
  • Hydrolysis and coupling : Use sodium hydroxide in methanol to hydrolyze ester precursors, followed by acid-amine coupling with diethylamine (analogous to methods in ).
  • Catalysis : Acetic acid can catalyze Schiff base formation in intermediate steps (as seen in ).
  • Optimization : Control solvent polarity (e.g., ethanol or dichloromethane), temperature (25–60°C), and stoichiometric ratios of reagents (1:1.2 molar ratio of acid to amine). Monitor reactions via TLC or NMR to terminate at peak conversion.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d6 or CDCl3) identify substituent patterns (e.g., methoxy at δ 3.8–4.0 ppm, diethylamide protons at δ 1.1–1.3 ppm).
  • FTIR : Confirm amide C=O stretching (~1650 cm⁻¹) and methoxy C-O (~1250 cm⁻¹).
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated [M+H]+ for C₁₂H₁₈N₂O₂: 245.1396).
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>95%).

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :
  • Hazard Analysis : Conduct a risk assessment per ACS guidelines, focusing on mutagenicity (Ames II testing recommended; see for analogous compounds).
  • PPE : Use nitrile gloves, lab coats, and fume hoods to minimize exposure.
  • Storage : Store in amber vials at 4°C under inert gas (N₂/Ar) to prevent oxidation.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer :
  • Comparative Assays : Test analogs with systematic substitutions (e.g., methoxy → ethoxy, diethylamide → dimethylamide) under identical in vitro conditions (e.g., enzyme inhibition assays).
  • Structural-Activity Relationship (SAR) Studies : Use X-ray crystallography or molecular docking to correlate substituent effects with activity (e.g., methoxy positioning impacts receptor selectivity, as in ).
  • Control Experiments : Replicate studies using standardized cell lines (e.g., HEK293 for receptor binding) and validate via orthogonal methods (SPR for binding kinetics).

Q. What in silico strategies can predict the interactions of this compound with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to model binding to dopamine D₄ receptors (see for analogous benzamide ligands).
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes.
  • Pharmacophore Modeling : Identify critical features (e.g., hydrogen-bond acceptors at the amide group) using MOE or Phase.

Q. How can multi-step synthesis of this compound be optimized for high purity and scalability?

  • Methodological Answer :
  • Stepwise Monitoring : Use inline FTIR or LC-MS to track intermediates (e.g., nitro-to-amine reduction).
  • Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) for intermediates.
  • Scale-Up : Optimize exothermic reactions via controlled addition (e.g., syringe pumps for acyl chloride addition).

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